Cyclopentane; iron
Overview
Description
Cyclopentane; iron, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound to a central iron atom in a sandwich structure. This compound is notable for its stability and unique bonding, which has made it a subject of extensive research in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron bis(cyclopentadienide) typically involves the reaction of cyclopentadienyl magnesium bromide with ferric chloride. The reaction proceeds as follows: [ 2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iron bis(cyclopentadienide) often involves the thermal decomposition of dicyclopentadiene to produce cyclopentadiene, which is then reacted with iron salts under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane; iron undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium ion (Fe(C5H5)2+).
Substitution: It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ferric chloride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ferrocenium ion.
Substitution: Acylated ferrocene derivatives.
Scientific Research Applications
Cyclopentane; iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemistry.
Biology: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Medicine: Utilized in the development of biosensors for glucose monitoring.
Industry: Employed as an additive in fuels to improve combustion efficiency.
Mechanism of Action
The mechanism of action of iron bis(cyclopentadienide) involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and biosensing .
Comparison with Similar Compounds
- Chromocene (Cr(C5H5)2)
- Cobaltocene (Co(C5H5)2)
- Nickelocene (Ni(C5H5)2)
Uniqueness: Cyclopentane; iron is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is less sensitive to air and moisture, making it more practical for various applications .
Properties
Molecular Formula |
C10H10Fe |
---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
KTWOOEGAPBSYNW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |
Related CAS |
51937-67-8 |
Origin of Product |
United States |
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